

Comprehensive Performance Guide: 1H-Imidazole-4-sulfonyl Chloride Hydrochloride

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Compound of Interest

Compound Name: *1H-Imidazole-4-sulfonyl chloride hydrochloride*

CAS No.: *1416352-08-3*

Cat. No.: *B1400397*

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Executive Summary & Product Profile

1H-Imidazole-4-sulfonyl chloride hydrochloride (often abbreviated as ImSO₂Cl) is a specialized sulfonylating reagent used primarily to introduce the imidazylate (imidazole-1-sulfonate) leaving group. Unlike standard alternatives like Tosyl chloride (TsCl) or Mesyl chloride (MsCl), ImSO₂Cl offers a unique "tunable" reactivity profile.

While standard sulfonates have fixed leaving group abilities, the imidazylate group is relatively stable under neutral conditions but can be remotely activated via protonation or alkylation of the imidazole nitrogen. This guide compares its chemoselectivity, stability, and performance against industry standards, addressing both chemical cross-reactivity (selectivity) and immunological implications.

Key Technical Specifications

- CAS Number: 58767-51-4 (Free base), 1467-16-9 (HCl salt context)
- Molecular Formula: C₃H₃ClN₂O₂S[1] · HCl
- Primary Application: Synthesis of Imidazylates (tunable nucleofuges), derivatization of amines/alcohols for HPLC/MS.

- Solubility: Soluble in polar aprotic solvents (DMF, DMSO, Acetonitrile).

Mechanistic Insight: The "Tunable" Leaving Group

The primary advantage of 1H-Imidazole-4-sulfonyl chloride over alternatives is the Remote Activation Mechanism.

- Attachment: The reagent reacts with a substrate (ROH) to form a stable Imidazylate (RO-SO₂-Im).
- Stability: The neutral imidazylate is thermally stable and resistant to premature hydrolysis, unlike Triflates.
- Activation: Upon treatment with acid (H⁺) or a methylating agent (MeI), the distal nitrogen is quaternized. This inductively destabilizes the S-O bond, transforming the leaving group from "moderate" (like Tosylate) to "hyper-reactive" (approaching Triflate).

Diagram: Remote Activation Pathway

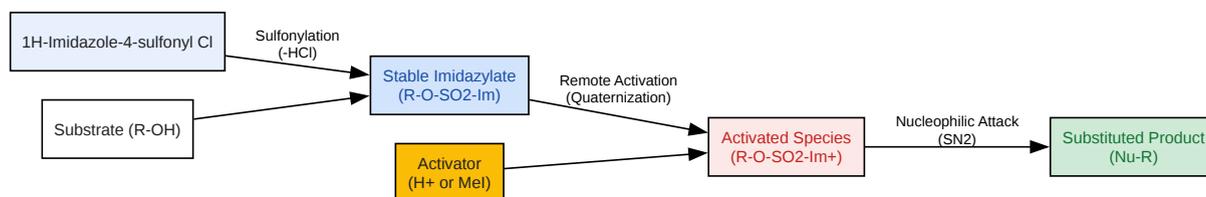


Figure 1: Remote Activation Mechanism of Imidazylate Leaving Groups

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Comparative Performance Analysis

This section evaluates ImSO₂Cl against standard sulfonyl chlorides.

Chemical Selectivity & Stability

The "Cross-reactivity" in a chemical synthesis context refers to the reagent's propensity to react with competing functional groups (Chemoselectivity).

Feature	1H-Imidazole-4-sulfonyl Cl	Tosyl Chloride (TsCl)	Triflic Anhydride (Tf ₂ O)
Reactivity (Initial)	Moderate (Selective)	Low to Moderate	Extremely High (Non-selective)
Leaving Group Ability	Tunable (Low High)	Fixed (Moderate)	Fixed (Very High)
Thermal Stability	High (Stable >100°C)	High	Low (Decomposes exothermically)
Chemoselectivity	High (1° > 2° Alcohols)	Moderate	Low (Reacts with everything)
Byproducts	Imidazole (Water soluble, easy removal)	Tosylic acid (High UV, hard to remove)	Triflic acid (Corrosive)

Performance Verdict:

- Vs. Triflates: ImSO₂Cl is superior for scale-up. Triflates are often too unstable for large-scale manufacturing. Imidazylates allow you to purify the intermediate before the substitution step.
- Vs. Tosylates: ImSO₂Cl is superior for difficult substitutions. If a Tosylate is too unreactive to be displaced, an Imidazylate can be "supercharged" in situ to force the reaction.

Immunological Cross-Reactivity (Safety Note)

For researchers in drug development, "cross-reactivity" often implies allergic potential.

- Sulfonamide Allergy: Typical "sulfa" allergies are triggered by the N4-arylamine motif (e.g., Sulfamethoxazole).
- 1H-Imidazole-4-sulfonyl chloride: Contains a sulfonamide moiety but lacks the N4-arylamine.
- Risk Profile: While theoretical cross-reactivity with sulfa-antibodies is low, the reagent is a potent sensitizer (H317, H334). It should be handled as a potential hapten that can conjugate to proteins and induce novel immune responses, distinct from classical sulfa allergy.

Experimental Protocols

Protocol A: Synthesis of Imidazylates (General)

Objective: Convert a secondary alcohol to a stable imidazylate.

- Preparation: Dissolve the alcohol (1.0 equiv) in anhydrous DMF or DCM.
- Base Addition: Add Imidazole (2.0 equiv) or Pyridine (1.5 equiv) as a scavenger.
- Reagent Addition: Cool to 0°C. Add **1H-Imidazole-4-sulfonyl chloride hydrochloride** (1.2 equiv) portion-wise.
 - Note: The HCl salt is hygroscopic; handle under inert atmosphere (N₂/Ar).
- Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC.
- Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove HCl) and water.
 - Advantage:[\[2\]](#)[\[3\]](#)[\[4\]](#) The byproduct (imidazole) is water-soluble, unlike p-toluenesulfonic acid which often streaks on silica.

Protocol B: "Remote Activation" Substitution

Objective: Displace the imidazylate with a nucleophile (e.g., Azide, Cyanide).

- Setup: Dissolve the purified Imidazylate in DMF.
- Nucleophile: Add the nucleophile (e.g., NaN₃, 1.5 equiv).
- Activation: Add Methyl Iodide (MeI) (1.1 equiv) or a catalytic acid.
 - Mechanism:[\[5\]](#) MeI methylates the imidazole ring (N3 position), creating a cationic leaving group.
- Reaction: Stir at RT or mild heat (40°C). The displacement occurs rapidly due to the enhanced leaving group ability.

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